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molecular formula C2K2N2O4 B8496441 Potassium diazene-1,2-dicarboxylate

Potassium diazene-1,2-dicarboxylate

Cat. No. B8496441
M. Wt: 194.23 g/mol
InChI Key: UYKSYRMKGNNMMU-UHFFFAOYSA-L
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Patent
US05032583

Procedure details

Azodicarbonamide (5.0 g) was stirred with a solution of potassium hydroxide (7.0 g) in water (12 ml) at 4°. After stirring in the ice bath for 1 h the mixture was diluted with ice/water (30 ml) and the solution was filtered. The filtrate was diluted with cool (2°) ethanol (100 ml) and the resultant solid was filtered off, washed with ethanol, methanol and ether to give potassium azodicarboxylate (6.9 g). This was then mixed with 3-aza-2-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, (phenylmethyl) ester (0.82 g) in dry pyridine (60 ml), and acetic acid (2.02 g) was added with stirring at room temperature. After one hour a further portion of glacial acetic acid (2.02 g) was added and the reaction mixture was stirred for 15.5 h. The mixture was evaporated to dryness under reduced pressure. Further acetic acid was then added to quench the remaining yellow colour of the diimide precursor. The residue was partitioned between 0.5M citric acid (75 ml) and ethyl acetate (75 ml) and the organic phase was separated, dried, and concentrated in vacuo. The residue was purified by FCC eluting with ethyl acetate:cyclohexane (1:2) to give the title compound (0.69 g) as an oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](/[N:4]=[N:5]/[C:6](N)=[O:7])(N)=[O:2].[OH-:9].[K+:10].[OH2:11]>>[N:5]([C:6]([O-:7])=[O:11])=[N:4][C:1]([O-:9])=[O:2].[K+:10].[K+:10] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)(N)/N=N/C(=O)N
Name
Quantity
7 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
12 mL
Type
reactant
Smiles
O
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ice water
Quantity
30 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solution was filtered
ADDITION
Type
ADDITION
Details
The filtrate was diluted
TEMPERATURE
Type
TEMPERATURE
Details
with cool (2°) ethanol (100 ml)
FILTRATION
Type
FILTRATION
Details
the resultant solid was filtered off
WASH
Type
WASH
Details
washed with ethanol, methanol and ether

Outcomes

Product
Name
Type
product
Smiles
N(=NC(=O)[O-])C(=O)[O-].[K+].[K+]
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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